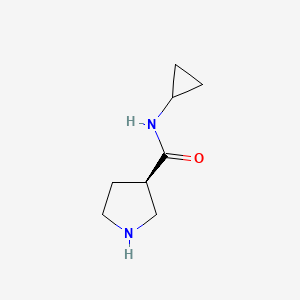![molecular formula C12H17N3OS B8048705 2,8-Diazaspiro[4.5]decan-2-yl(thiazol-4-yl)methanone](/img/structure/B8048705.png)
2,8-Diazaspiro[4.5]decan-2-yl(thiazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Diazaspiro[4.5]decan-2-yl(thiazol-4-yl)methanone is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a spirocyclic structure, which is known to impart unique chemical and biological properties. The presence of both diazaspiro and thiazolyl groups in its structure makes it a versatile molecule for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diazaspiro[4.5]decan-2-yl(thiazol-4-yl)methanone typically involves the formation of the spirocyclic core followed by the introduction of the thiazolyl group. One common method involves the condensation of a suitable diamine with a ketone to form the spirocyclic intermediate. This intermediate is then reacted with a thiazole derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2,8-Diazaspiro[4.5]decan-2-yl(thiazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2,8-Diazaspiro[4.5]decan-2-yl(thiazol-4-yl)methanone has been explored for various scientific research applications:
Biology: The compound has shown promise as an inhibitor of specific enzymes, making it a candidate for studying enzyme function and regulation.
Mechanism of Action
The mechanism of action of 2,8-Diazaspiro[4.5]decan-2-yl(thiazol-4-yl)methanone involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of receptor interaction protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway. By inhibiting RIPK1, the compound can block the activation of necroptosis, thereby exerting anti-inflammatory and anti-cancer effects . The compound’s interaction with other molecular targets and pathways is also under investigation, highlighting its potential for diverse therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: This compound shares the spirocyclic core but lacks the thiazolyl group, resulting in different chemical and biological properties.
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with distinct functional groups, used as a lead compound in drug discovery.
Uniqueness
2,8-Diazaspiro[4.5]decan-2-yl(thiazol-4-yl)methanone is unique due to the presence of both diazaspiro and thiazolyl groups, which confer specific chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar molecules.
Properties
IUPAC Name |
2,8-diazaspiro[4.5]decan-2-yl(1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS/c16-11(10-7-17-9-14-10)15-6-3-12(8-15)1-4-13-5-2-12/h7,9,13H,1-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGABQOSUXZJUSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN(C2)C(=O)C3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Bicyclo[3.1.1]heptan-1-amine hydrochloride](/img/structure/B8048624.png)
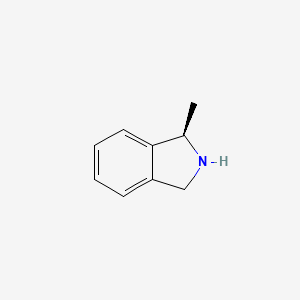

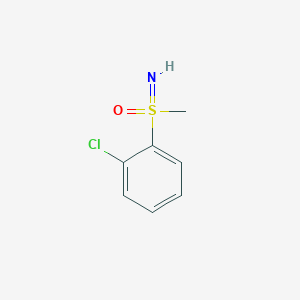
![3-Azabicyclo[3.2.0]heptan-6-one](/img/structure/B8048640.png)
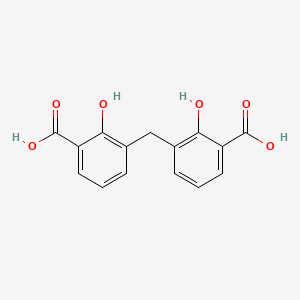
![(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid](/img/structure/B8048659.png)
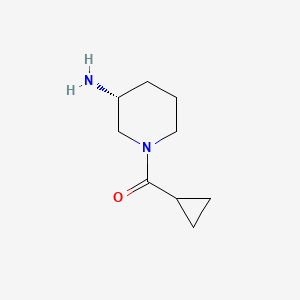
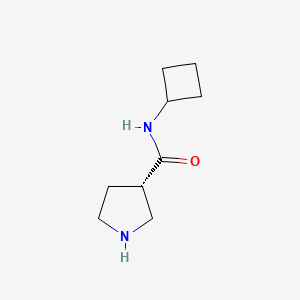


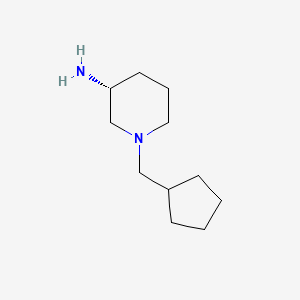
![Cyclopropyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone](/img/structure/B8048704.png)
